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Compound of Interest

Compound Name: Ethyltrimethylammonium

Cat. No.: B095326 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data (Nuclear Magnetic

Resonance and Infrared) for ethyltrimethylammonium chloride (C₅H₁₄ClN). The information

herein is intended to support research and development activities by providing key analytical

data and methodologies for the characterization of this quaternary ammonium salt.

Data Presentation
The following tables summarize the quantitative spectroscopic data for

ethyltrimethylammonium chloride.

Table 1: ¹³C NMR Spectroscopic Data

Carbon Atom Chemical Shift (δ) in ppm

-CH₂- (Ethyl) 65.5

-N(CH₃)₃ 54.3

-CH₃ (Ethyl) 7.6
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Note: Data sourced from publicly available databases. The specific solvent and instrument

frequency may influence exact chemical shift values.

Table 2: Predicted ¹H NMR Spectroscopic Data

Protons
Predicted Chemical
Shift (δ) in ppm

Multiplicity Integration

-CH₂- (Ethyl) ~3.4 Quartet 2H

-N(CH₃)₃ ~3.1 Singlet 9H

-CH₃ (Ethyl) ~1.4 Triplet 3H

Note: These are estimated chemical shifts based on the structure of the molecule and data

from similar quaternary ammonium compounds. Actual experimental values may vary.

Table 3: Predicted Infrared (IR) Absorption Bands

Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

C-H stretch (alkane) 2900-3000 Medium to Strong

C-H bend (alkane) 1350-1470 Medium

C-N stretch 1000-1250 Medium to Strong

Note: These are predicted absorption ranges based on the functional groups present in

ethyltrimethylammonium chloride.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of

ethyltrimethylammonium chloride.
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Materials:

Ethyltrimethylammonium chloride sample

Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Chloroform-d - CDCl₃)

NMR tubes (5 mm diameter)

Volumetric flasks and pipettes

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation:

Accurately weigh approximately 10-20 mg of the ethyltrimethylammonium chloride

sample.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (D₂O is a

common choice for quaternary ammonium salts) in a clean, dry vial.

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. The height of

the solution in the tube should be approximately 4-5 cm.

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution. This can be done

manually or automatically.

Tune and match the probe for the desired nucleus (¹H or ¹³C).
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Acquire the ¹H spectrum. A sufficient number of scans should be taken to achieve a good

signal-to-noise ratio.

Acquire the ¹³C spectrum. As ¹³C has a low natural abundance, a larger number of scans

and a longer acquisition time will be necessary compared to the ¹H spectrum.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the

spectrum.

Phase the spectrum to ensure all peaks are in the positive phase.

Calibrate the chemical shift scale. For D₂O, the residual HDO peak can be used as a

reference (typically around 4.79 ppm).

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Analyze the chemical shifts, multiplicities, and integration values to confirm the structure of

ethyltrimethylammonium chloride.

2.2 Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum to identify the functional groups present in

ethyltrimethylammonium chloride.

Materials:

Ethyltrimethylammonium chloride sample (dried)

Potassium bromide (KBr, spectroscopy grade)

Agate mortar and pestle

Pellet press

FTIR spectrometer

Procedure:
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Sample Preparation (KBr Pellet Method):

Place a small amount (1-2 mg) of the dried ethyltrimethylammonium chloride sample

into an agate mortar.

Add approximately 100-200 mg of dry KBr powder to the mortar.

Gently grind the sample and KBr together with the pestle until a fine, homogeneous

powder is obtained.

Transfer a portion of the powder into the collar of a pellet press.

Place the collar and anvil into the press and apply pressure (typically 8-10 tons) for a few

minutes to form a transparent or translucent pellet.

Carefully remove the KBr pellet from the press.

Instrument Setup and Data Acquisition:

Place the KBr pellet into the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum by passing the infrared beam through the KBr pellet. A

typical spectral range is 4000-400 cm⁻¹.

Co-add multiple scans to improve the signal-to-noise ratio.

Data Processing and Analysis:

The spectrometer software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify the characteristic absorption bands and assign them to the corresponding

functional groups (e.g., C-H stretching, C-H bending, C-N stretching) to confirm the

identity of the compound.

Visualization
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The following diagrams illustrate the logical workflow for the spectroscopic analysis of

ethyltrimethylammonium chloride.
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Caption: Workflow for the synthesis and spectroscopic characterization of

ethyltrimethylammonium chloride.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic
Analysis of Ethyltrimethylammonium Chloride]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b095326#spectroscopic-data-nmr-ir-of-
ethyltrimethylammonium-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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